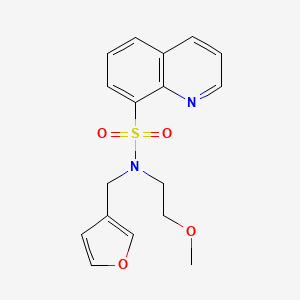

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

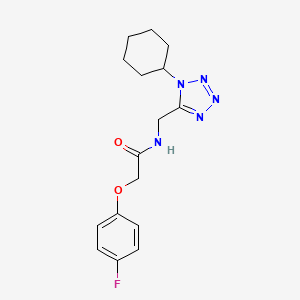

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide, also known as NSC 95397, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of quinoline sulfonamides and has been shown to exhibit promising anticancer activity in various preclinical studies.

Scientific Research Applications

Comprehensive Analysis of “N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide”

Cancer Research: The furan moiety in compounds has been associated with potential anticancer properties. For instance, chalcones containing furan rings have shown cytotoxic effects against lung carcinoma cell lines . While the specific compound “N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide” may not have direct research linking it to cancer treatment, its structural similarity to other furan-containing compounds suggests it could be explored for antitumor activity.

COX-2 Inhibition: Quinoline derivatives have been studied for their COX-2 inhibitory properties, which are crucial in the development of anti-inflammatory drugs . The quinoline sulfonamide structure of the compound could be a candidate for synthesizing new COX-2 inhibitors with improved potency and selectivity.

Biological Activity: Furan derivatives are known for a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, and analgesic properties . This compound could be synthesized and tested for these various biological activities, contributing to the discovery of new therapeutic agents.

Synthetic Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists. It could serve as a key intermediate in the synthesis of more complex molecules, potentially leading to the development of new materials or pharmaceuticals.

Material Science: Furan-based compounds are also of interest in material science. They can be used to create polymers and plastics with specific properties, such as increased durability or biodegradability. The compound’s potential applications in this field could be explored to develop new materials from renewable resources.

Pharmacokinetics: The methoxyethyl and sulfonamide groups in the compound could affect its pharmacokinetic properties, such as solubility and bioavailability. Research into these aspects could lead to the optimization of drug delivery systems for furan-based medications.

Molecular Docking Studies: Molecular docking is a computational technique used to predict the interaction between a molecule and a target protein. The compound could be used in molecular docking studies to identify potential targets for drug development.

Environmental Chemistry: Furan derivatives can be sourced from biomass, making them interesting candidates for sustainable chemistry initiatives . The compound could be studied for its potential as an environmentally friendly alternative to petrochemical-derived substances.

properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-22-11-9-19(12-14-7-10-23-13-14)24(20,21)16-6-2-4-15-5-3-8-18-17(15)16/h2-8,10,13H,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQAYFVYIUOGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2889398.png)

![N-(4-ethylphenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2889404.png)

![2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2889408.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2889411.png)

![5-(3-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2889414.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2889415.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate](/img/structure/B2889419.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2889420.png)